8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
CAS No.:
Cat. No.: VC20406840
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate |
| Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1 |
| Standard InChI Key | GBAMNSNKCDOBOO-HOTGVXAUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2CN([C@H]2C1)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 |
Introduction
Overview of the Compound
Chemical Structure: The compound features a diazabicyclo octane core with two carboxylate functional groups and substitutions at the 8 and 3 positions. The molecular formula is and its molecular weight is approximately 346.4 g/mol.
IUPAC Name: 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Properties Table:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15... |
| InChI Key | GBAMNSNKCDOBOO-HOTGVXAUSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC[C@H]2CN([C@H]2C1)C(=O)OCC3=CC=CC=C3 |
Synthesis Methods
The synthesis of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate typically involves several steps starting from simpler organic molecules.
Synthetic Routes
-
Enantioselective Construction: The synthesis often begins with an acyclic starting material that contains the necessary stereochemical information to construct the diazabicyclo octane scaffold.
-
Catalytic Methods: Catalysts may be employed to enhance reaction yields and selectivity during various steps of the synthesis.
Industrial Production
In industrial settings, optimizing synthetic routes for large-scale production is crucial. This includes:
-
Selecting appropriate catalysts and solvents.
-
Utilizing continuous flow reactors to improve efficiency.
Types of Reactions
The compound can undergo various chemical reactions:
-
Oxidation: Using agents like potassium permanganate or chromium trioxide.
-
Reduction: Employing lithium aluminum hydride or sodium borohydride.
-
Substitution: Involving nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
| Substitution | Nucleophiles (e.g., halides), Electrophiles (e.g., alkyl halides) |
Scientific Research Applications
The compound has several promising applications in scientific research:
-
Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
-
Biology: Investigated for potential bioactive properties such as antimicrobial and anticancer effects.
-
Medicine: Explored as a drug candidate for treating various diseases due to its unique structural features.
-
Industry: Used in developing advanced materials like polymers and catalysts.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity which can lead to various biological effects depending on the context of use.
Similar Compounds
Some structurally related compounds include:
-
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
-
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate lies in its specific structural features which confer distinct chemical properties valuable for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume